Ethyl N'-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate
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Overview
Description
Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. This particular compound features an amino group at the 5-position and a phenyl group at the 1-position, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction conditions often involve the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization and recrystallization techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated pyrazoles, which can further undergo additional transformations to yield more complex molecules .
Scientific Research Applications
Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with enzyme active sites, inhibiting their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can lead to the modulation of various biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenylpyrazole: Similar structure but lacks the carbonyl and ethyl groups.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazole ring with different substituents.
4-Amino-1-phenylpyrazole: Similar structure but with the amino group at a different position.
Uniqueness
Ethyl N’-(5-amino-1-phenyl-1H-pyrazole-4-carbonyl)acetohydrazonate is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of the ethyl and carbonyl groups allows for additional functionalization and enhances the compound’s versatility in various applications .
Properties
Molecular Formula |
C14H17N5O2 |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
ethyl (1Z)-N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate |
InChI |
InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20)/b17-10- |
InChI Key |
LCGQSAQHSIXDBZ-YVLHZVERSA-N |
Isomeric SMILES |
CCO/C(=N\NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)/C |
Canonical SMILES |
CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C |
Origin of Product |
United States |
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